N-(4-bromo-3-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide
Description
N-(4-bromo-3-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide is a complex organic compound characterized by the presence of bromine, chlorine, methyl, nitro, and sulfonamide functional groups
Properties
IUPAC Name |
N-(4-bromo-3-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClN2O4S/c1-8-2-4-10(7-13(8)17(18)19)22(20,21)16-9-3-5-11(14)12(15)6-9/h2-7,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXVIVHCCLZQQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Br)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide typically involves multiple steps. One common method starts with the nitration of 4-methylbenzenesulfonamide to introduce the nitro group. This is followed by bromination and chlorination to introduce the bromine and chlorine atoms at specific positions on the aromatic ring. The final step involves the coupling of the substituted aromatic ring with 4-methylbenzenesulfonamide under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-3-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The compound can be reduced to remove the nitro group or to convert the sulfonamide group to a sulfonic acid.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can yield a variety of substituted aromatic compounds .
Scientific Research Applications
N-(4-bromo-3-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes and pathways in microbial and cancer cells.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic and optical properties.
Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes involved in cell proliferation or survival, leading to the death of microbial or cancer cells. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamide derivatives with different substituents on the aromatic ring, such as:
- N-(4-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide
- N-(4-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide
- N-(4-fluorophenyl)-4-methyl-3-nitrobenzenesulfonamide
Uniqueness
N-(4-bromo-3-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide is unique due to the specific combination of bromine and chlorine atoms on the aromatic ring, which can influence its chemical reactivity and biological activity. This unique structure can lead to different interactions with molecular targets compared to similar compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
